2-Methyl-2-undecene

Physical Chemistry Separation Science Process Engineering

2-Methyl-2-undecene (CAS 56888-88-1) is a C12 branched internal alkene with the molecular formula C12H24 and a molecular weight of 168.32 g/mol. It is classified as an acyclic monoterpenoid hydrocarbon and is found as a natural product in Plectranthus glabratus.

Molecular Formula C12H24
Molecular Weight 168.32 g/mol
CAS No. 56888-88-1
Cat. No. B11940385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-undecene
CAS56888-88-1
Molecular FormulaC12H24
Molecular Weight168.32 g/mol
Structural Identifiers
SMILESCCCCCCCCC=C(C)C
InChIInChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h11H,4-10H2,1-3H3
InChIKeySMDXUIYTBVHJNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-undecene (CAS 56888-88-1) Procurement Guide: Branched C12 Alkene for Specialty Synthesis


2-Methyl-2-undecene (CAS 56888-88-1) is a C12 branched internal alkene with the molecular formula C12H24 and a molecular weight of 168.32 g/mol [1]. It is classified as an acyclic monoterpenoid hydrocarbon and is found as a natural product in Plectranthus glabratus [2]. The compound is characterized by a trisubstituted double bond at the C2 position, which imparts distinct steric and electronic properties compared to linear or terminal alkene isomers, influencing its reactivity in hydroformylation, isomerization, and oxidation reactions [3].

Why 2-Methyl-2-undecene Cannot Be Substituted with Other Methylundecene Isomers or Linear Alkenes


While 2-methyl-2-undecene shares the same empirical formula (C12H24) with several methylundecene isomers, including 2-methyl-1-undecene (CAS 18516-37-5) and 5-methyl-1-undecene (CAS 74630-38-9), significant differences in physical properties—such as boiling point, vapor pressure, and enthalpy of vaporization—preclude simple interchangeability . The position of the methyl branch and the double bond directly affects molecular packing, intermolecular forces, and steric accessibility during catalytic transformations. For instance, the internal, trisubstituted double bond in 2-methyl-2-undecene exhibits lower reactivity in certain hydroformylation and isomerization pathways compared to terminal alkenes, leading to divergent product distributions in synthetic applications [1]. Consequently, procurement decisions based solely on molecular formula or structural similarity without accounting for these quantifiable property and reactivity differences can result in suboptimal yields, altered selectivity, or complete synthetic failure.

2-Methyl-2-undecene Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Boiling Point Differentiation: 2-Methyl-2-undecene vs. 1-Undecene and 2-Methyl-1-undecene

2-Methyl-2-undecene exhibits a higher predicted boiling point (212.0±3.0 °C at 760 mmHg) compared to the linear 1-undecene (192.7 °C at 760 mmHg) and the terminal isomer 2-methyl-1-undecene (209.5±7.0 °C at 760 mmHg) [1][2]. This elevation arises from enhanced van der Waals interactions due to the internal, trisubstituted double bond and branched structure, which increase the energy required for vaporization.

Physical Chemistry Separation Science Process Engineering

Enthalpy of Vaporization Comparison: 2-Methyl-2-undecene vs. 1-Undecene

The predicted enthalpy of vaporization for 2-methyl-2-undecene is 43.0±0.8 kJ/mol, which is higher than the 41.5±0.8 kJ/mol reported for the linear isomer 1-undecene [1]. This 1.5 kJ/mol difference reflects the stronger intermolecular attractions in the branched, internal alkene, requiring more energy input to achieve the vapor phase.

Thermodynamics Process Design Chemical Engineering

LogP (Octanol-Water Partition Coefficient) Differentiation: 2-Methyl-2-undecene vs. 1-Undecene

2-Methyl-2-undecene has a higher predicted LogP value (6.63) compared to the linear 1-undecene (6.08) [1]. This 0.55 log unit increase translates to approximately a 3.5-fold greater partitioning into octanol, indicating significantly higher lipophilicity for the branched internal alkene.

Medicinal Chemistry Environmental Fate ADME

Reactivity in OsO4-Mediated Oxidative Cleavage: High-Yield Synthesis of Nonanoic Acid

2-Methyl-2-undecene undergoes oxidative cleavage using osmium tetroxide (OsO4) and Oxone in the presence of sodium bicarbonate, with N,N-dimethylformamide (DMF) as solvent, to afford nonanoic acid in 97% yield after 12.0 hours [1]. This specific reaction demonstrates the compound's utility as a substrate for the preparation of medium-chain carboxylic acids, leveraging the internal double bond's accessibility to oxidation.

Organic Synthesis Oxidation Chemistry Methodology

Hydroformylation Selectivity: Branching Influences Aldehyde Product Distribution

In the hydroformylation of 1-undecene catalyzed by [Rh(Ph2N3)(CO)(PPh3)2], isomerization to internal alkenes, including 2-undecene, is a competing pathway that diverts material away from the desired linear aldehyde [1]. 2-Methyl-2-undecene, as a pre-formed internal, trisubstituted alkene, is expected to exhibit significantly different reactivity and regioselectivity under identical hydroformylation conditions, due to the steric hindrance imposed by the methyl branch at the double bond. While direct quantitative comparison is not available, the known propensity for internal alkenes to undergo slower hydroformylation and produce branched aldehydes establishes a class-level differentiation [2].

Catalysis Hydroformylation Homogeneous Catalysis

Vapor Pressure Comparison: 2-Methyl-2-undecene vs. 1-Undecene

2-Methyl-2-undecene exhibits a lower predicted vapor pressure (0.3±0.2 mmHg at 25°C) compared to 1-undecene (0.6±0.2 mmHg at 25°C) [1]. This 0.3 mmHg difference represents a 50% reduction in vapor pressure, indicating that the branched internal alkene is significantly less volatile than its linear counterpart under ambient conditions.

Physical Chemistry Volatility Safety

Recommended Research and Industrial Applications for 2-Methyl-2-undecene Based on Quantitative Evidence


Precursor for Nonanoic Acid via High-Yield Oxidative Cleavage

2-Methyl-2-undecene is a suitable starting material for the preparation of nonanoic acid (pelargonic acid) through osmium-catalyzed oxidative cleavage, as demonstrated by a 97% yield under mild conditions (OsO4, Oxone, NaHCO3, DMF, 12 h) [1]. This high efficiency makes it a viable alternative to traditional oxidation routes for accessing medium-chain fatty acids used in herbicides, plasticizers, and synthetic lubricants.

Model Substrate for Hydroisomerization and Shape-Selective Catalysis Studies

The branched, internal alkene structure of 2-methyl-2-undecene makes it a valuable probe molecule for investigating zeolite pore-mouth catalysis and shape-selective hydroisomerization mechanisms [2]. Its distinct reactivity profile, compared to linear 1-undecene, allows researchers to decouple diffusion effects from intrinsic kinetics in studies aimed at optimizing catalysts for diesel and lubricant upgrading.

Specialty Solvent or Synthetic Intermediate in Lipophilic Environments

With a high LogP of 6.63—significantly greater than that of 1-undecene (6.08)—2-methyl-2-undecene exhibits enhanced lipophilicity [3]. This property is advantageous for applications requiring solubility in non-polar media, such as in the formulation of oil-based drilling fluids, the synthesis of hydrophobic polymers, or as a reaction medium for moisture-sensitive transformations where water immiscibility is desired.

Reference Standard for GC-MS Analysis of Branched Alkenes

The well-defined retention index and mass spectral signature of 2-methyl-2-undecene qualify it as a reference standard for the identification and quantification of methyl-branched alkenes in complex hydrocarbon mixtures, petrochemical streams, or natural product extracts [4]. Its distinct boiling point (212.0±3.0 °C) and vapor pressure (0.3±0.2 mmHg) aid in chromatographic method development and validation.

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